N-Oleoylethanolamide-d4
Overview
Description
Introduction : N-Oleoylethanolamide-d4 (OEA) is a lipid mediator derived from oleic acid, a monounsaturated fatty acid. It functions as a high-affinity agonist for the nuclear receptor peroxisome proliferator-activated receptor α (PPAR-α), and is involved in regulating lipid metabolism and energy intake. Dietary intake of oleic acid can elevate circulating levels of OEA, leading to various health benefits (Bowen et al., 2017).
Synthesis Analysis : OEA is synthesized enzymatically from membrane glycerophospholipids. An effective enzymatic synthesis process involves the reaction between purified oleic acid and ethanolamine under optimal conditions, yielding high-purity OEA (Xiaosan Wang, Xingguo Wang, & Tong Wang, 2012).
Molecular Structure Analysis : The molecular structure of OEA involves an ethanolamine moiety linked to the oleic acid chain. This structure allows OEA to interact with various cellular receptors and enzymes, influencing its biological functions.
Chemical Reactions and Properties : OEA is subject to enzymatic hydrolysis by intracellular lipid hydrolase enzymes, which terminate its biological effects. It is synthesized and degraded in response to dietary intake, with its levels fluctuating based on feeding and fasting states (Jin Fu et al., 2007).
Scientific Research Applications
Neuroprotective Effects and Methodological Studies : N-Oleoylethanolamide has shown neuroprotective effects. A study developed a sensitive LC-MS/MS method to study oleoylethanolamide in rat plasma and brain using a 13C-labelled isotope, 13C-oleoylethanolamide. The study utilized d4-oleoylethanolamide as an internal standard, which is crucial for differentiating exogenously administered oleoylethanolamide from the endogenous molecule (Prentice et al., 2021).
Regulation of Food Intake and Fat Metabolism : Oleoylethanolamide regulates food intake by activating the nuclear receptor peroxisome proliferator-activated receptor-α. This mechanism is being studied for potential therapeutic applications in obesity and related metabolic disorders. For instance, a study showed that food intake stimulates oleoylethanolamide mobilization in the mucosal layer of rat duodenum and jejunum, influencing satiety (Fu et al., 2007).
Reproductive Health : Oleoylethanolamide has antioxidative properties and may protect sperm cells from oxidative stress in cases of idiopathic infertility. A study found that oleoylethanolamide supplementation in vitro significantly reduces DNA strand breaks in both fertile and infertile subjects (Ambrosini et al., 2006).
Analgesic Properties : Oleoylethanolamide has shown potential in reducing nociceptive responses associated with visceral and inflammatory pain. Research indicates that OEA has analgesic properties independent of the peroxisome proliferator‐activated receptor‐α activation mechanism (Suardíaz et al., 2007).
Cancer Research : A study on chronic lymphocytic leukemia revealed that high amounts of oleoylethanolamide were present in the plasma of patients. This finding suggests a potential role for oleoylethanolamide in cancer, particularly in fueling the growth of cancer cells and possibly in drug resistance (Masoodi et al., 2014).
Synthesis and Stability : Research has been conducted on the effective enzymatic synthesis of oleoylethanolamide, contributing to studies on its biological and nutritional functions (Wang et al., 2012).
Future Directions
N-Oleoylethanolamide-d4, due to its potential to affect the pharmacokinetic and metabolic profiles of drugs, could be a valuable tool in drug development and research . Its parent compound, OEA, has shown promise in the treatment of obesity and arteriosclerosis, suggesting potential therapeutic applications for N-Oleoylethanolamide-d4 as well .
properties
IUPAC Name |
(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-QAFBOUAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223084 | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Oleoylethanolamide-d4 | |
CAS RN |
946524-36-3 | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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